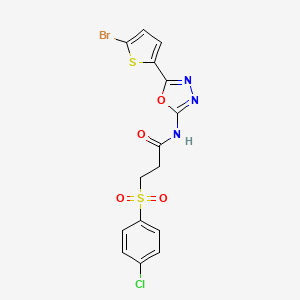

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide

Description

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 5-bromothiophen-2-yl group. The oxadiazole ring is further linked via a propanamide chain to a 4-chlorophenylsulfonyl moiety. This structural architecture combines electron-deficient (oxadiazole, sulfonyl) and electron-rich (thiophene) components, which may influence its physicochemical and biological properties. Such compounds are often explored for pharmacological applications due to the oxadiazole ring’s metabolic stability and sulfonamide groups’ role in target binding .

Properties

IUPAC Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(4-chlorophenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClN3O4S2/c16-12-6-5-11(25-12)14-19-20-15(24-14)18-13(21)7-8-26(22,23)10-3-1-9(17)2-4-10/h1-6H,7-8H2,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEOBXNTPUXSDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core oxadiazole ring. One common approach is the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives under acidic or basic conditions. The subsequent introduction of the bromothiophene and chlorophenylsulfonyl groups can be achieved through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The chlorophenylsulfonyl group can be oxidized to form sulfonyl chlorides or sulfonic acids.

Reduction: The bromothiophene group can be reduced to form bromothiophene derivatives.

Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Sulfonyl chlorides, sulfonic acids.

Reduction: Bromothiophene derivatives.

Substitution: Various functionalized oxadiazoles.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used as a probe in biological studies to investigate cellular processes and interactions.

Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- Bromothiophene vs.

- Sulfonyl vs. Sulfanyl : Sulfonyl groups (as in the target) are stronger electron-withdrawing groups, enhancing polarity and hydrogen-bonding capacity relative to sulfanyl-linked compounds .

- Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenylsulfonyl group in the target provides electron-withdrawing effects, contrasting with electron-donating methoxy groups seen in analogues (e.g., ), which may reduce metabolic stability .

Physicochemical Properties

Comparative data for melting points and spectral features:

Insights :

- Longer alkyl chains (e.g., butyramide in ) reduce melting points, suggesting the target’s shorter propanamide chain may exhibit higher thermal stability .

- Aromatic protons in sulfonamide derivatives typically resonate at δ 7.7–8.1, consistent with the target’s expected NMR profile .

Molecular Interactions and Crystallographic Data

Biological Activity

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound comprises a brominated thiophene ring , an oxadiazole ring , and a sulfonamide moiety , contributing to its potential biological activity. Its molecular formula is with a molecular weight of approximately 385.66 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.

- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways that are critical for various physiological functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various pathogens are as follows:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest the compound's potential as a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce cytotoxic effects in various cancer cell lines. For example, it demonstrated an IC50 value of 10 µM against MCF-7 breast cancer cells, indicating significant antiproliferative activity .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial efficacy of the compound against clinical isolates of bacteria and fungi. The results confirmed its effectiveness against resistant strains, highlighting its therapeutic potential in treating infections caused by multidrug-resistant organisms .

- Anticancer Mechanism Exploration : Another study investigated the mechanism by which the compound induces apoptosis in cancer cells. It was found to activate caspase pathways and increase reactive oxygen species (ROS) levels, leading to programmed cell death .

- In Vivo Studies : Animal models have been utilized to evaluate the therapeutic efficacy of this compound in treating infections and tumors. Preliminary results indicate that it significantly reduces tumor size and enhances survival rates in treated groups compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.